molecular formula C4H8N2O3 B12057211 L-Asparagine-15N2,d8

L-Asparagine-15N2,d8

Cat. No.: B12057211
M. Wt: 142.15 g/mol
InChI Key: DCXYFEDJOCDNAF-VYGMAKJPSA-N
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Description

L-Asparagine-15N2,d8 is a stable isotope-labeled compound of L-Asparagine, a non-essential amino acid. This compound is labeled with both nitrogen-15 and deuterium, making it useful in various scientific research applications. L-Asparagine plays a crucial role in the metabolic control of cell functions in nerve and brain tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Asparagine-15N2,d8 involves the incorporation of nitrogen-15 and deuterium into the L-Asparagine molecule. This can be achieved through multi-step organic synthesis, starting from commercially available precursors labeled with these isotopes. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes without unwanted side reactions.

Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The final product is purified using techniques such as crystallization and chromatography to achieve the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions: L-Asparagine-15N2,d8 can undergo various chemical reactions, including:

    Oxidation: Conversion to aspartic acid derivatives.

    Reduction: Formation of reduced asparagine derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophilic reagents like amines or thiols under mild conditions.

Major Products: The major products formed from these reactions include various derivatives of asparagine, such as aspartic acid, reduced asparagine, and substituted asparagine compounds.

Scientific Research Applications

L-Asparagine-15N2,d8 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and quantification in various studies. Some key applications include:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of asparagine metabolism.

    Biology: Helps in studying protein synthesis and degradation, as well as amino acid transport mechanisms.

    Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Employed in the development of new pharmaceuticals and in quality control processes to ensure the purity and consistency of products.

Mechanism of Action

The mechanism of action of L-Asparagine-15N2,d8 involves its incorporation into metabolic pathways where it mimics the behavior of natural L-Asparagine. The isotopic labels allow researchers to track its movement and transformation within biological systems. The molecular targets include enzymes involved in amino acid metabolism, transport proteins, and cellular receptors.

Comparison with Similar Compounds

    L-Asparagine-13C4,15N2: Labeled with carbon-13 and nitrogen-15.

    L-Glutamine-15N2,d10: Labeled with nitrogen-15 and deuterium.

    L-Phenylalanine-15N: Labeled with nitrogen-15.

Uniqueness: L-Asparagine-15N2,d8 is unique due to its dual labeling with nitrogen-15 and deuterium, which provides enhanced tracking capabilities in metabolic studies

This compound is a valuable tool in scientific research, offering insights into metabolic processes and aiding in the development of new pharmaceuticals and therapies. Its unique isotopic labeling makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C4H8N2O3

Molecular Weight

142.15 g/mol

IUPAC Name

deuterio (2S)-2,3,3-trideuterio-2,4-bis(dideuterio(15N)amino)-4-oxobutanoate

InChI

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D,5+1,6+1/hD5

InChI Key

DCXYFEDJOCDNAF-VYGMAKJPSA-N

Isomeric SMILES

[2H][C@@](C(=O)O[2H])(C([2H])([2H])C(=O)[15N]([2H])[2H])[15N]([2H])[2H]

Canonical SMILES

C(C(C(=O)O)N)C(=O)N

Origin of Product

United States

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